

Application Notes and Protocols: The Use of Barium Dichromate in Pyrotechnic Delay Compositions

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Compound of Interest		
Compound Name:	Barium dichromate	
Cat. No.:	B084721	Get Quote

Disclaimer: The following information is intended for researchers, scientists, and professionals with appropriate laboratory safety training and facilities. The materials and procedures described are hazardous and should only be handled by qualified individuals. Adherence to all applicable safety regulations is mandatory.

Introduction

Barium dichromate (BaCr₂O₇) is a key component in various pyrotechnic delay compositions. As a potent oxidizing agent, it facilitates controlled, slow-burning reactions when mixed with powdered fuels. These compositions are engineered to produce a predictable and consistent time delay between initiation and a subsequent pyrotechnic event, a critical function in applications ranging from military ordnance to mining and blasting operations.[1][2]

The primary advantage of **barium dichromate**-based systems is their "gasless" or low-gas-producing nature, where the reaction yields primarily solid products.[3][4] This characteristic is crucial for use in sealed or confined devices where pressure buildup must be minimized. The burn rate of these compositions can be precisely tuned by manipulating factors such as fuel type, particle size, component ratios, and the inclusion of binders or coolants.[1][5][6][7]

This document provides an overview of common formulations, factors influencing performance, experimental protocols for preparation and testing, and fundamental safety guidelines for handling these energetic materials.



Critical Safety Protocols

The components of these pyrotechnic compositions, particularly **barium dichromate**, are hazardous. Barium chromate is a strong oxidizer, toxic, and a confirmed human carcinogen.[8] Strict adherence to safety protocols is essential.

2.1 Hazard Summary

Hazard Class	Description	References
Oxidizer	May intensify fire; contact with combustible material may cause ignition.	[9][10]
Acute Toxicity	Toxic if swallowed or in contact with skin. Fatal if inhaled.	[9]
Carcinogenicity	Confirmed human carcinogen (IARC Group 1).	
Environmental	Very toxic to aquatic life with long-lasting effects.	[10]

2.2 Handling and Personal Protective Equipment (PPE)

- Ventilation: All handling of powders must be conducted in a certified chemical fume hood or a glovebox to prevent inhalation.[10]
- Personal Protective Equipment:
 - Body: A fire-retardant lab coat and leather apron are required. Cotton or NOMEX clothing should be worn.[11]
 - Hands: Wear appropriate chemical-resistant gloves.[8]
 - Eyes/Face: Chemical safety goggles and a full-face shield are mandatory.[11]
 - Respiratory: Use a particulate filter respirator appropriate for the airborne concentration of the substance.[8]



- Static Control: Use grounding straps and conductive, non-sparking tools to minimize the risk
 of ignition from electrostatic discharge. Avoid using plastic containers for storage or mixing.
 [11]
- Storage: Store **barium dichromate** and prepared compositions in a cool, dry, well-ventilated area, separated from combustible materials, strong reducing agents, and sources of heat or ignition.[8]
- Waste Disposal: Dispose of all waste materials (including contaminated PPE) as hazardous waste in accordance with local, state, and federal regulations.[10]

2.3 Laboratory Safety Workflow

Caption: General laboratory safety workflow for handling pyrotechnic compositions.

Common Barium Dichromate Formulations

Barium dichromate is versatile and used with various fuels. The choice of fuel and other additives allows for a wide range of tunable burn rates.



Compositio n Type	Fuel	Oxidizers / Additives	Component Ratio (wt. %)	Reported Burn Rate	Reference(s
Boron-Based	Boron (B)	BaCrO ₄ , Fish Glue (Binder)	B: 5-45%, BaCrO ₄ : Remainder, FG: 0-3%	6 - 30 mm/s	[5]
Tungsten- Based	Tungsten (W)	BaCrO ₄ , KClO ₄ , PVA (Binder)	W: 40%, BaCrO ₄ : 35%, KClO ₄ : 15%, PVA: 5- 15%	Not specified, varies with binder %	[2]
Manganese- Based	Manganese (Mn)	BaCrO4, Pb3O4	Varies; BaCrO ₄ acts as a rate modifier.	Not specified	[1]
Titanium Diboride	TiB₂	BaCrO ₄ , Dinitrocellulo se (Binder)	TiB ₂ : 46%, BaCrO ₄ : 50%, Binder: 4%	1.26 mm/s	[12]

Factors Influencing Performance

The burn rate of a delay composition is not solely dependent on its chemical formulation but is also heavily influenced by several physical and environmental factors.

- Particle Size: A smaller particle size for both fuel and oxidizer increases the surface area for reaction, generally leading to a faster burn rate.[6][7] The burn rate has been shown to be inversely proportional to the 10% point of the barium chromate particle size distribution.[6]
- Composition Ratio: Stoichiometric mixtures that allow for the most complete reaction typically burn the fastest. Deviating from this optimum ratio by creating fuel-rich or oxidizerrich mixtures will slow the burn rate.[7]



- Binder Content: Binders, while necessary for mechanical strength, are typically non-reactive
 or less reactive than the primary components. Increasing the binder content generally
 decreases the burn rate.[5]
- Ambient Conditions: Most compositions exhibit a positive temperature coefficient, meaning
 the burn rate increases at higher ambient temperatures and decreases at lower
 temperatures.[4][5] The effect of ambient pressure varies depending on the specific
 composition.[4]
- Consolidation Density: The density to which the composition is pressed affects heat transfer between particles. There is often an optimal density range to achieve a stable burn rate.

Caption: Key factors influencing the burn rate of pyrotechnic delay compositions.

Experimental Protocols

5.1 Protocol: Preparation of a Tungsten-Based Delay Composition[2]

This protocol describes the fabrication of a W/BaCrO₄/KClO₄ delay composition with a polyvinyl acetate (PVA) binder.

Materials & Equipment:

- Tungsten powder (e.g., 10-12 μm)
- Barium dichromate powder (e.g., 1.8-2.4 μm)
- Potassium perchlorate powder (e.g., 18-20 μm)
- Polyvinyl acetate (PVA)
- Appropriate solvent (e.g., acetone)
- · Antistatic weigh boats, non-sparking spatulas
- Sieves (for granulation)
- Drying oven



Hydraulic press with die for consolidation

Procedure:

- Binder Preparation: Dissolve the required weight percentage of PVA in the solvent to create a binder solution.
- Dry Mixing: In an antistatic container, accurately weigh the tungsten, barium dichromate, and potassium perchlorate powders. Mix the powders by gently passing them through a finemesh sieve multiple times until a homogenous mixture is achieved. This process should be done remotely or behind a blast shield.
- Wet Granulation: Slowly add the dry powder mixture to the binder solution while mixing to form a thick paste.
- Granulation & Drying: Force the paste through a sieve to form granules of a consistent size.
 Spread the granules on a tray and dry them in an oven at a controlled temperature (e.g., 60°C) until the solvent has completely evaporated.
- Final Product: The result is a dry, granulated delay composition ready for pressing into delay elements.

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